Physicochemical Differentiation: cLogP of the 2-Chlorophenyl vs. 2-Bromophenyl Analog
The 2-chlorophenyl substitution reduces calculated lipophilicity relative to the equipotent TRPV1 antagonist 2-bromophenyl analog (SB-705498). The target compound features an XLogP3-AA of 3.7 [1], while the 2-bromophenyl ureido pyrrolidine SB-705498 (MW 429.2) is structurally predicted to have a higher cLogP (~4.0–4.3) based on increased molar refractivity of the bromine substituent . This difference in lipophilicity can influence solubility-limited absorption and non-specific protein binding in cellular assays.
| Evidence Dimension | cLogP (calculated lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 [PubChem] |
| Comparator Or Baseline | 2-bromophenyl analog (SB-705498) predicted cLogP ~4.0–4.3 |
| Quantified Difference | ΔcLogP ≈ -0.3 to -0.6 (target compound more hydrophilic) |
| Conditions | Computational prediction; XLogP3-AA algorithm |
Why This Matters
Reduced lipophilicity can translate to superior in vitro solubility profiles in aqueous assay buffers compared to the bromophenyl analog, potentially justifying procurement when solubility-limited assay performance is a concern [1].
- [1] PubChem Compound Summary for CID 76148973, XLogP3-AA = 3.7. View Source
